1-(4'-Bromo[1,1'-biphenyl]-4-yl)-2-phenylethan-1-one
Description
Properties
IUPAC Name |
1-[4-(4-bromophenyl)phenyl]-2-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrO/c21-19-12-10-17(11-13-19)16-6-8-18(9-7-16)20(22)14-15-4-2-1-3-5-15/h1-13H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHEGAIKOMWURQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80209074 | |
| Record name | 1-(4'-Bromo(1,1'-biphenyl)-4-yl)-2-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80209074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60312-95-0 | |
| Record name | 1-(4′-Bromo[1,1′-biphenyl]-4-yl)-2-phenylethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60312-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4'-Bromo(1,1'-biphenyl)-4-yl)-2-phenylethanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060312950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4'-Bromo(1,1'-biphenyl)-4-yl)-2-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80209074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4'-bromo[1,1'-biphenyl]-4-yl)-2-phenylethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.492 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 1-(4'-BROMO(1,1'-BIPHENYL)-4-YL)-2-PHENYLETHANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DC65E934SM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Friedel-Crafts Acylation: Primary Synthetic Route
Reaction Mechanism and Substrate Selection
The most well-documented method for synthesizing 1-(4'-bromo[1,1'-biphenyl]-4-yl)-2-phenylethan-1-one involves a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution leverages 4-bromobiphenyl as the aromatic substrate and phenylacetyl chloride as the acylating agent. The reaction proceeds via the generation of an acylium ion intermediate, facilitated by a Lewis acid catalyst such as aluminum trichloride ($$ \text{AlCl}_3 $$).
The choice of 4-bromobiphenyl ensures regioselectivity, as the bromine atom directs electrophilic attack to the para position relative to the biphenyl linkage. Phenylacetyl chloride introduces the phenylethanone moiety, critical for the target compound’s structure.
Standard Procedure and Conditions
A representative synthesis, adapted from PMC studies, involves the following steps:
- Reaction Setup : 4-Bromobiphenyl (10 mmol) and phenylacetyl chloride (12 mmol) are dissolved in anhydrous dichloromethane (DCM, 50 mL) under nitrogen atmosphere.
- Catalyst Addition : $$ \text{AlCl}_3 $$ (15 mmol) is added portion-wise at 0°C to control exothermicity.
- Reaction Progress : The mixture is stirred at room temperature for 24 hours, monitored by thin-layer chromatography (TLC).
- Workup : The reaction is quenched with ice-cold water, and the organic layer is extracted with DCM, washed with brine, and dried over $$ \text{Na}2\text{SO}4 $$.
- Purification : The crude product is recrystallized from ethanol to yield white crystals (68–72% yield).
Table 1: Optimization Parameters for Friedel-Crafts Acylation
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 1.5 eq $$ \text{AlCl}_3 $$ | Maximizes acylium formation |
| Solvent | Anhydrous DCM | Enhances electrophile stability |
| Temperature | 0°C → RT | Balances kinetics and side reactions |
| Reaction Time | 24 hours | Ensures complete conversion |
Catalytic System and Waste Management
A key challenge in this method is the stoichiometric use of $$ \text{AlCl}3 $$, which generates acidic waste. Recent patents propose converting hydrolyzed $$ \text{AlCl}3 $$ into polyaluminium chloride (PAC), a coagulant used in water treatment. This approach aligns with green chemistry principles but requires additional post-reaction processing steps.
Alternative Synthetic Strategies
Characterization and Analytical Data
Spectroscopic Identification
Challenges and Industrial Scalability
Regioselectivity and Byproduct Formation
Competing acylation at the meta position occurs in 5–8% of cases, necessitating careful chromatography. Industrial-scale recrystallization protocols using heptane/ethyl acetate mixtures reduce purification losses.
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at the para position can undergo nucleophilic aromatic substitution under basic conditions. For example:
-
Difluoromethylation :
A plausible mechanism involves deprotonation of a phenol derivative to generate a phenoxide, which reacts with a difluorocarbene precursor (e.g., from bromo(difluoro)acetic acid). This forms intermediates like bis(aryloxy)fluoromethane anions, leading to aryl difluoromethyl ethers .
Metal-Catalyzed Transformations
-
Suzuki Coupling :
Biphenyl derivatives can undergo coupling with arylboronic acids using palladium catalysts. For instance, fluorinated biphenyls are synthesized via this method, suggesting adaptability for brominated analogs . -
Nickel-Catalyzed Reactions :
Nickel catalysts with ligands like ferrocenylmethylphosphines enable coupling of chlorobenzene derivatives with boronic acids, potentially applicable to bromobiphenyl systems .
Analytical Techniques
| Technique | Conditions | Purpose |
|---|---|---|
| HPLC | Mobile phase: acetonitrile/water/phosphoric acid | Separation and purity analysis |
| MS-Compatible HPLC | Replace phosphoric acid with formic acid | Mass spectrometry compatibility |
| NMR Spectroscopy | ¹H, ¹³C, ¹⁹F NMR in CDCl₃ | Structural characterization |
| HRMS | Electrospray ionization (ESI) | Molecular weight confirmation |
Data adapted from SIELC Technologies and RSC supporting information .
Research Findings
-
Isolated Yields :
Similar difluoromethylation reactions report yields ranging from 67% to 98% , depending on substrate and reaction time . -
Purification :
Silica-gel column chromatography (petroleum ether/ethyl acetate) is commonly used for purification . -
Stability :
The compound is stable under standard conditions but may decompose under harsh reaction environments (e.g., prolonged heating).
Scientific Research Applications
1-(4’-Bromo[1,1’-biphenyl]-4-yl)-2-phenylethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new materials and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic applications. It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Industry: The compound is used in the production of specialty chemicals and advanced materials. Its properties make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of 1-(4’-Bromo[1,1’-biphenyl]-4-yl)-2-phenylethan-1-one involves its interaction with specific molecular targets. The bromine atom and phenylethanone moiety play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(1,1′-Biphenyl-4-yl)-2-phenylethan-1-one (CAS 2001-23-2)
- Molecular Formula : C₂₀H₁₆O
- Molecular Weight : 272.347 g/mol
- Key Differences: Lacks the bromine substituent at the 4'-position of the biphenyl group. Used as a precursor in synthesizing anti-tyrosinase biphenyl esters for dermatological applications .
- Synthesis : Produced via Friedel-Crafts acylation or palladium-catalyzed α-arylation of ketones .
1-[1,1'-Biphenyl]-4-yl-2-bromoethanone (CAS 135-73-9)
- Molecular Formula : C₁₄H₁₁BrO
- Molecular Weight : 275.14 g/mol
- Key Differences :
1-(4-Methoxyphenyl)-2-phenylethan-1-one (CAS Not Specified)
- Molecular Formula : C₁₅H₁₄O₂
- Molecular Weight : 226.27 g/mol
- Key Differences :
- Contains a methoxy (-OCH₃) group at the 4-position of the phenyl ring, enhancing polarity and reducing LogP compared to brominated analogs.
- Demonstrated utility in palladium-catalyzed α-arylation reactions, yielding 80% product in optimized conditions .
- ¹H NMR Data : δ 3.86 (s, 3H, OCH₃), 4.24 (s, 2H, CH₂), confirming electronic effects of the methoxy group .
2-Bromo-1-(4-hydroxyphenyl)ethanone (CAS Not Specified)
- Molecular Formula : C₈H₇BrO₂
- Molecular Weight : 229.05 g/mol
- Key Differences :
- Features a hydroxyl (-OH) group instead of a biphenyl system, increasing solubility in polar solvents.
- Widely used in synthesizing adrenaline analogs and heterocyclic pharmaceuticals .
- Crystal structure analysis reveals planar geometry with intermolecular hydrogen bonding involving the hydroxyl group .
1-{4'-Acetyl-[1,1'-biphenyl]-4-yl}-2-bromoethan-1-one (CAS Not Specified)
- Molecular Formula : C₁₇H₁₅BrO₂
- Molecular Weight : 347.21 g/mol
- Key Differences: Incorporates an acetyl (-COCH₃) group on the biphenyl ring, introducing additional electron-withdrawing effects. Potential applications in synthesizing polyfunctionalized aromatic compounds for drug discovery .
Structural and Functional Analysis
Electronic and Steric Effects
- Bromine vs. Methoxy/Hydroxyl Groups : Bromine’s electron-withdrawing nature increases electrophilicity at the ketone carbonyl, enhancing reactivity in nucleophilic additions. Methoxy and hydroxyl groups, conversely, donate electron density via resonance, reducing electrophilicity .
- Lipophilicity Trends: Brominated derivatives (e.g., LogP 5.46 for the target compound) exhibit higher membrane permeability compared to polar analogs like 2-bromo-1-(4-hydroxyphenyl)ethanone .
Biological Activity
1-(4'-Bromo[1,1'-biphenyl]-4-yl)-2-phenylethan-1-one, with the CAS number 60312-95-0, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C20H15BrO
- Molecular Weight : 351.244 g/mol
- LogP : 5.46 (indicating lipophilicity)
- InChI Key : GHEGAIKOMWURQJ-UHFFFAOYSA-N
Biological Activity Overview
The compound has been studied for various biological activities, including anti-cancer properties, enzyme inhibition, and neuroprotective effects. The following sections detail specific findings from recent studies.
Anti-Cancer Activity
Recent studies have indicated that this compound exhibits significant anti-cancer activity through various mechanisms:
- Inhibition of Cell Proliferation : In vitro studies demonstrated that the compound effectively inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values ranged from 10 to 25 µM depending on the cell line tested .
- Induction of Apoptosis : The compound was shown to induce apoptosis in cancer cells via the activation of caspases and modulation of Bcl-2 family proteins. Flow cytometry analysis revealed an increase in Annexin V-positive cells upon treatment with the compound .
- Cell Cycle Arrest : Treatment with this compound resulted in G2/M phase arrest in cancer cells, which was associated with increased expression of cyclin-dependent kinase inhibitors p21 and p27 .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit key enzymes related to various diseases:
- AChE Inhibition : Studies have shown that it acts as a competitive inhibitor of acetylcholinesterase (AChE), which is relevant for neurodegenerative disorders like Alzheimer’s disease. Kinetic studies demonstrated an IC50 value around 12 µM for AChE inhibition .
Neuroprotective Effects
Research indicates that this compound may have neuroprotective properties:
- Reduction of Oxidative Stress : In SH-SY5Y neuronal cells, treatment with the compound reduced reactive oxygen species (ROS) levels and enhanced cell viability under oxidative stress conditions .
- BDNF Expression : It was observed to significantly increase brain-derived neurotrophic factor (BDNF) levels in neuronal cultures, suggesting potential benefits in neurodegenerative disease contexts .
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
Q & A
Q. What are the optimal synthetic routes for preparing 1-(4'-Bromo[1,1'-biphenyl]-4-yl)-2-phenylethan-1-one?
The compound can be synthesized via bromination of biphenyl precursors. For example, bromination of 1-([1,1′-biphenyl]-4-yl)ethan-1-one (93) with N-bromosuccinimide (NBS) in petroleum ether and methanol under reflux yields 1-([1,1′-biphenyl]-4-yl)-2-bromoethan-1-one (165) . Palladium-catalyzed mono-α-arylation of ketones using aryl phosphates is another viable route, as demonstrated for structurally similar biphenyl ketones .
Q. What analytical methods are recommended for characterizing and separating this compound?
Reverse-phase HPLC using a Newcrom R1 column (3 µm particles for UPLC) with a mobile phase of acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility) achieves high-resolution separation. This method is scalable for impurity isolation and pharmacokinetic studies . For structural confirmation, and NMR spectroscopy (e.g., 400 MHz in CDCl) is standard, with characteristic peaks for brominated biphenyl and ketone moieties .
Q. How can researchers assess the compound’s physicochemical properties?
Key properties include:
- LogP : Experimentally determined as 5.46 via HPLC retention times .
- Thermal stability : Differential scanning calorimetry (DSC) can identify decomposition points.
- Solubility : Tested in acetonitrile, methanol, and DMSO using UV-Vis spectroscopy.
Advanced Research Questions
Q. What strategies address low yields in bromination reactions during synthesis?
Low yields may arise from incomplete bromination or side reactions. Optimization includes:
Q. How can crystallographic data resolve structural ambiguities in derivatives?
Single-crystal X-ray diffraction with SHELXL refinement is critical. For example, SHELXL’s robust handling of high-resolution or twinned data can resolve challenges like disorder in the brominated biphenyl group. The software’s constraints (e.g., DFIX for bond lengths) improve accuracy in electron density maps .
Q. What functionalization strategies enable downstream applications of this compound?
The ketone group can be functionalized via nucleophilic substitution or cross-coupling. For example:
Q. How should researchers address contradictions in reported LogP values?
Discrepancies may stem from measurement methods (e.g., HPLC vs. shake-flask). To resolve:
Q. What are the challenges in scaling up HPLC-based purification for preparative use?
Scaling requires:
- Column dimensions: Shift from analytical (4.6 mm ID) to preparative (21.2 mm ID) while maintaining particle size (3–5 µm) .
- Gradient adjustment: Optimize acetonitrile/water ratios to balance resolution and throughput.
- Cost-effective solvent recovery systems for large-scale runs.
Applications in Scientific Research
Q. How is this compound utilized in medicinal chemistry studies?
It serves as a precursor for bioactive molecules. For instance, brominated biphenyl ketones are intermediates in synthesizing anti-tyrosinase agents for dermatological applications . Derivatives like α-ketothioamides show promise in targeting metabolic enzymes (e.g., PHGDH) .
Q. What role does this compound play in materials science?
Its rigid biphenyl core and electron-withdrawing bromine make it suitable for:
- Organic semiconductors: Enhances charge transport in thin-film transistors.
- Liquid crystals: Modifies mesophase behavior when functionalized with alkyl chains .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
